

Z-VDVAD-AFC: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Z-VDVAD-AFC	
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Introduction

Z-VDVAD-AFC (Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-7-amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. **Z-VDVAD-AFC** is also recognized as a substrate for granzyme B, a serine protease crucial for cell-mediated cytotoxicity. This guide provides an in-depth overview of **Z-VDVAD-AFC**, its mechanism of action, relevant signaling pathways, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of **Z-VDVAD-AFC** are summarized below, providing essential information for its handling, storage, and use in experimental settings.



Property	Value
Full Chemical Name	Carbobenzoxy-Val-Asp(OMe)-Val-Ala- Asp(OMe)-AFC
Molecular Formula	C\u2084\u2081H\u2084\u2089F\u2083N\u2086 O\u2081\u2082
Molecular Weight	902.8 g/mol
Appearance	Lyophilized solid
Solubility	Soluble in DMSO
Excitation Wavelength	~400 nm
Emission Wavelength	~505 nm
Storage Conditions Store at -20°C, protected from light	

Mechanism of Action

Z-VDVAD-AFC is a synthetic peptide that incorporates the preferred cleavage sequence for caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase-2 or granzyme B enzyme, the AFC moiety is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured using a fluorometer, providing a direct correlation to the enzymatic activity in the sample.

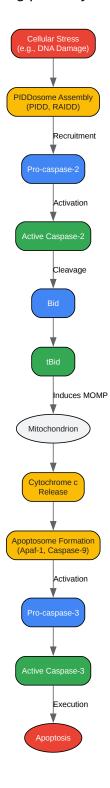
Biological Relevance and Signaling Pathways Caspase-2 in Apoptosis

Caspase-2 is a highly conserved initiator caspase that plays a complex role in the regulation of apoptosis.[1][2] It can be activated in response to various cellular stresses, including DNA damage, and is a component of the PIDDosome, a protein complex that facilitates its activation.[3] Once activated, caspase-2 can cleave and activate downstream effector caspases, as well as the pro-apoptotic Bcl-2 family member Bid.[4] Cleavage of Bid to its



truncated form, tBid, leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[4]

Below is a diagram illustrating the signaling pathway involving caspase-2.



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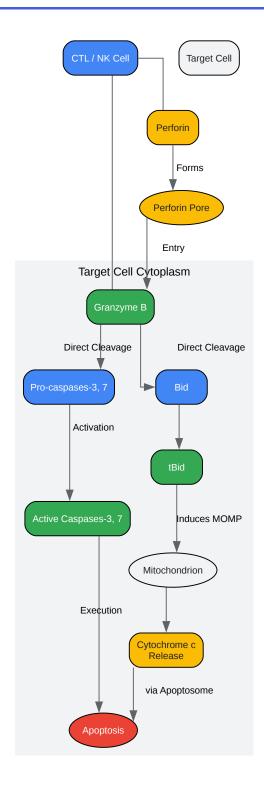
Caption: Caspase-2 signaling pathway in apoptosis.

Granzyme B-Mediated Cell Death

Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as virus-infected or tumor cells.[5][6] Following its entry into the target cell, granzyme B can initiate apoptosis through multiple mechanisms. It can directly cleave and activate effector caspases, such as caspase-3, and can also cleave Bid, leading to mitochondrial-mediated apoptosis, converging on the same downstream pathways as caspase-2.[7][8]

The following diagram depicts the granzyme B-mediated apoptosis pathway.





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Caption: Granzyme B-mediated apoptosis pathway.

Quantitative Data



The efficiency of a substrate is determined by its kinetic parameters, such as K\u2098 and k\u209_at. While specific kinetic data for **Z-VDVAD-AFC** is not always readily available in all literature, the table below provides data for related substrates to offer a comparative context. A study has shown that Ac-VDTTD-AFC is a more efficient and selective substrate for caspase-2 compared to Ac-VDVAD-AFC.[9]

Substrate	Enzyme	Κ _m (μМ)	k\u209_at/K _m (M ⁻¹ s ⁻¹)	Reference
Ac-VDVAD-AFC	Caspase-2	25 ± 2	11,000 ± 1,000	[9]
Ac-VDVAD-AFC	Caspase-3	14 ± 1	20,000 ± 2,000	[9]
Ac-VDTTD-AFC	Caspase-2	13 ± 2	44,000 ± 8,000	[9]
Ac-VDTTD-AFC	Caspase-3	12 ± 1	34,000 ± 4,000	[9]
Ac-DEVD-AFC	Caspase-3	9.7 ± 0.7	250,000 ± 20,000	[9]
Ac-IEPD-pNA	Granzyme B	-	6.6 x 10 ⁴	

Experimental Protocols Caspase-2 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity in cell lysates using **Z-VDVAD-AFC**.[10][11]

Materials:

- Cells of interest (adherent or suspension)
- Phosphate-buffered saline (PBS)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μ M EDTA)
- **Z-VDVAD-AFC** substrate (10 mM stock in DMSO)



- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 μM EDTA, 20% glycerol)
- 96-well black microplate
- Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

- Sample Preparation:
 - Induce apoptosis in your experimental cell population using the desired stimulus. Include a non-induced control group.
 - Harvest cells (e.g., 1-5 x 10⁶ cells) and wash once with ice-cold PBS.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 50 μL of ice-cold Cell Lysis Buffer.
 - Incubate on ice for 10-15 minutes.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.
- Assay Setup:
 - $\circ~$ In a 96-well black microplate, add 50 μL of cell lysate to each well. It is recommended to use 100-200 μg of total protein per well.
 - \circ Prepare a master mix of the 2X Reaction Buffer. Add 50 μ L of the 2X Reaction Buffer to each well containing the cell lysate.
 - Dilute the Z-VDVAD-AFC stock solution to a final concentration of 50 μM in the 2X Reaction Buffer.

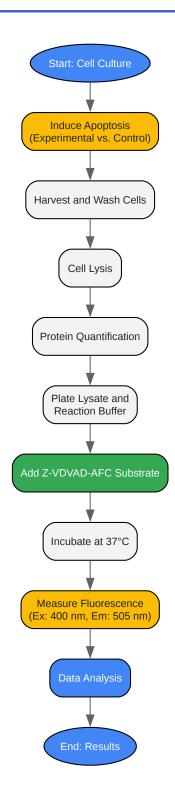


- Add 5 μL of the 50 μM Z-VDVAD-AFC substrate to each well.
- Include controls such as a blank (no cell lysate) and a negative control (lysate from noninduced cells).
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.
- Data Analysis:
 - Subtract the background fluorescence (from the blank wells) from all readings.
 - Express the results as relative fluorescence units (RFU) or as fold-increase in caspase activity compared to the non-induced control.

Experimental Workflow

The logical flow of a typical caspase activity assay using **Z-VDVAD-AFC** is depicted in the following diagram.





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Caption: Experimental workflow for a caspase activity assay.

Applications in Research



Z-VDVAD-AFC is a valuable tool for a variety of research applications, including:

- Studying Apoptosis: Quantifying caspase-2 activity during apoptosis induced by different stimuli.
- Drug Discovery: Screening for inhibitors or activators of caspase-2.
- Cancer Research: Investigating the role of caspase-2 in tumor suppression and response to chemotherapy.[4]
- Immunology: Measuring granzyme B activity in cytotoxic lymphocyte-mediated killing.
- Neuroscience: Elucidating the role of caspase-2 in neuronal apoptosis and neurodegenerative diseases.

Conclusion

Z-VDVAD-AFC is a specific and sensitive fluorogenic substrate for the measurement of caspase-2 and granzyme B activity. Its use in fluorescence-based assays provides a reliable method for studying the roles of these important proteases in apoptosis, immunology, and other cellular processes. This guide provides the necessary technical information for the effective application of **Z-VDVAD-AFC** in a research setting.

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